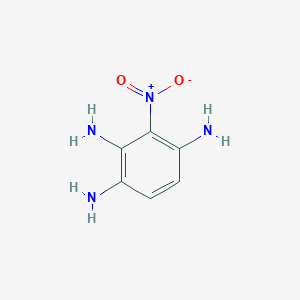![molecular formula C12H19N3O2 B14192424 N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide CAS No. 919996-37-5](/img/structure/B14192424.png)
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an N-hydroxy group, a glycinamide moiety, and a methyl(phenyl)amino propyl chain. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methyl(phenyl)amino Propyl Chain: This step involves the reaction of an appropriate amine with a propyl halide under basic conditions to form the desired chain.
Introduction of the Glycinamide Moiety: The glycinamide group can be introduced through a coupling reaction with glycine or its derivatives.
Addition of the N-Hydroxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents and catalysts may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide can undergo various types of chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to remove the N-hydroxy group, yielding the corresponding amine.
Substitution: The methyl(phenyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide involves its interaction with molecular targets such as enzymes or receptors. The N-hydroxy group can form hydrogen bonds or coordinate with metal ions, while the methyl(phenyl)amino group can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-N~2~-{3-[ethyl(phenyl)amino]propyl}glycinamide: Similar structure with an ethyl group instead of a methyl group.
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]butyl}glycinamide: Similar structure with a butyl chain instead of a propyl chain.
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}acetamide: Similar structure with an acetamide group instead of a glycinamide group.
Uniqueness
N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the N-hydroxy group, in particular, distinguishes it from many similar compounds and contributes to its versatility in various chemical and biological contexts.
Properties
CAS No. |
919996-37-5 |
|---|---|
Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-hydroxy-2-[3-(N-methylanilino)propylamino]acetamide |
InChI |
InChI=1S/C12H19N3O2/c1-15(11-6-3-2-4-7-11)9-5-8-13-10-12(16)14-17/h2-4,6-7,13,17H,5,8-10H2,1H3,(H,14,16) |
InChI Key |
QUSHTVIWSVZLFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNCC(=O)NO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
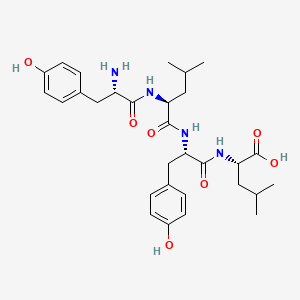
![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)
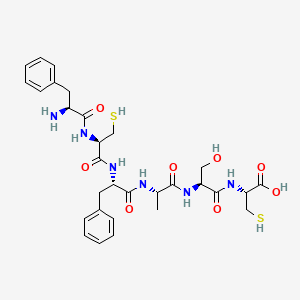
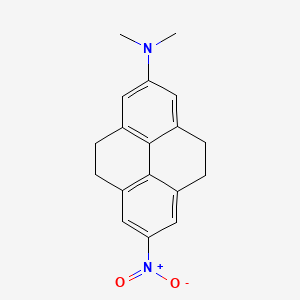
![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)
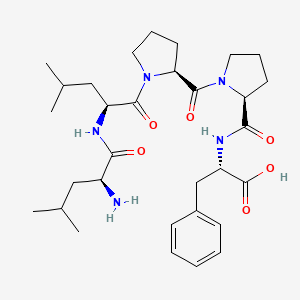
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)
![3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14192398.png)
![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)

